molecular formula C11H11BrO5 B2970130 (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid CAS No. 678549-66-1

(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid

Cat. No.: B2970130
CAS No.: 678549-66-1
M. Wt: 303.108
InChI Key: VHXPOMCAVDRYDS-UHFFFAOYSA-N
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Description

(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid (chemical formula: C₁₁H₁₁BrO₄; molecular weight: 287.11 g/mol) is a brominated aromatic compound featuring a formyl group, ethoxy substituent, and acetic acid moiety. Its structure comprises a phenolic ring substituted with bromine at position 2, ethoxy at position 6, and a formyl group at position 4, linked to an acetic acid chain via an oxygen bridge. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes due to its reactive aldehyde and carboxylic acid functionalities .

Key properties include:

  • IUPAC Name: (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid
  • CAS Number: 99853-25-5
  • Physical State: Likely a crystalline solid (inferred from similar acetic acid derivatives).
  • Reactivity: The bromine atom facilitates nucleophilic substitution reactions, while the formyl and carboxylic acid groups enable condensation and chelation, respectively.

Properties

IUPAC Name

2-(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXPOMCAVDRYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid typically involves the bromination of a suitable phenol derivative followed by formylation and subsequent etherification. The reaction conditions often require the use of bromine or a brominating agent, a formylating agent such as paraformaldehyde, and an ethylating agent like ethyl iodide.

Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

While the query specifies "(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid," some search results discuss "Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate," which is an ethyl ester derivative. Information on both compounds is included below, given their structural similarity and potential relevance.

(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid

(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid is a chemical compound with potential applications in pharmaceuticals and agriculture. The presence of a bromine atom in its structure may enhance its lipophilicity.

  • Chemical Structure and Properties The molecular formula of (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid is C₁₃H₁₃BrO₅.

(Ethyl 2-bromo-6-ethoxy-4-formylphenoxy)acetate

Applications in Scientific Research Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate serves as an intermediate in synthesizing more complex organic molecules. It has potential use in developing pharmaceuticals because its functional groups can be modified to enhance biological activity. It is also used in preparing polymers and advanced materials with specific properties.

Reaction Analysis Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate can undergo nucleophilic substitution, oxidation, and reduction reactions.

  • Nucleophilic Substitution The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide can be used. This reaction yields substituted phenoxyacetic esters.
  • Oxidation The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide, yielding ethyl (2-bromo-6-ethoxy-4-carboxyphenoxy)acetate.
  • Reduction The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride, yielding ethyl (2-bromo-6-ethoxy-4-hydroxymethylphenoxy)acetate.

Mechanism of Action The mechanism of action of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its biological activity would depend on the specific modifications made to its structure and the target molecules it interacts with.

Biological Activities The biological activity of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate largely depends on its specific interactions with biological targets. It may also exhibit pharmacological properties due to its functional groups, which can be modified to enhance activity against various biological pathways.

Medicinal Chemistry Applications This compound has potential applications in drug development. Its structure allows for modifications that could lead to enhanced interactions with target molecules involved in disease processes. For instance, compounds with similar structures have been shown to interact with enzymes or receptors critical in various diseases, suggesting that this compound may also exhibit similar properties.

Comparative Analysis Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is unique due to the presence of both ethoxy and formyl groups, which provide distinct reactivity and potential for further functionalization compared to its analogs.

Compound NameStructure FeaturesNotable Biological Activities
Ethyl (2-bromo-6-methoxyphenyl)acetateContains methoxy instead of ethoxyExhibits different solubility characteristics
Methyl (2-bromo-4-methoxyphenyl)acetateLacks the formyl groupPotentially less reactive than this compound
Methyl (2-chloro-6-ethoxyphenyl)acetateContains chlorine instead of bromineMay show different biological activities

Case Studies and Research Findings

  • Anticancer Potential : Research on structurally related compounds has indicated that modifications at specific positions on the aromatic ring can significantly enhance binding affinities to antiapoptotic proteins such as Bcl-2, suggesting it could be explored for similar anticancer activities.
  • Inhibition Studies : In studies involving related compounds, certain derivatives exhibited inhibitory effects against key enzymes involved in metabolic pathways, pointing to the potential for this compound to be evaluated for enzyme inhibition or modulation activities.
  • Phytotoxicity : Some derivatives have shown phytotoxic effects, indicating a possible application in agricultural chemistry as herbicides or growth regulators.

Comparison with Similar Compounds

Halogen and Substituent Variations

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes
(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid C₁₁H₁₁ClO₅ 258.66 g/mol Chlorine at position 2 Used in coordination chemistry; higher electrophilicity vs. bromo analog .
2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid C₉H₈BrClO₃ 279.51 g/mol Bromine (4), chlorine (2), methyl (6) Intermediate in herbicide synthesis; steric hindrance reduces reaction rates .
2-(4-Bromo-2-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 g/mol Methoxy at position 2 Pharmaceutical precursor; improved solubility due to methoxy group .

Key Observations :

  • Electrophilic Reactivity : Bromine’s larger atomic size compared to chlorine lowers electronegativity, making (2-bromo-...) derivatives less reactive in nucleophilic substitutions but more lipophilic .
  • Steric Effects: Methyl groups (e.g., in 2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid) hinder access to reactive sites, reducing catalytic or chelation efficiency .
  • Solubility : Methoxy and ethoxy groups enhance water solubility compared to halogen-only substituents .

Functional Group Modifications

Compound Name Functional Group Changes Impact on Properties
4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid Benzoic acid backbone + methylene linker Enhanced chelation capacity for metal ions; used in uranium recovery .
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate Esterification of acetic acid group Reduced acidity; increased stability in organic solvents .

Key Observations :

  • Chelation : Carboxylic acid groups (e.g., in benzoic acid derivatives) improve metal-binding efficiency, critical in environmental remediation .
  • Esterification : Conversion of acetic acid to esters (e.g., ethyl esters) alters polarity, favoring use in hydrophobic matrices .

Research Findings and Data Tables

Adsorption Performance of Acetic Acid Derivatives

Compound Maximum Adsorption Capacity (mg/g) Target Analyte pH Optimum Reference
Acetic acid-modified biochar (ASBB) 112.40 (Uranium) U(VI) 6.0
2-(4-Bromo-2-methoxyphenyl)acetic acid N/A N/A N/A
4-[(2-Bromo-...)benzoic acid 97.8% removal rate (Uranium) U(VI) 6.0

Insights :

  • The acetic acid moiety in ASBB enhances uranium adsorption via coordination with –COO⁻ groups, achieving 97.8% removal at pH 6.0 .
  • Bromine and formyl groups in (2-bromo-6-ethoxy-4-formylphenoxy)acetic acid may similarly facilitate heavy metal binding, though experimental validation is needed.

Biological Activity

(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid is a synthetic organic compound known for its unique structural features, which include a bromine atom, an ethoxy group, and a formyl group attached to a phenoxyacetic acid backbone. This compound falls under the category of phenolic acids, which are recognized for their diverse biological activities and potential applications in pharmaceuticals and agriculture. Its molecular formula is C₁₃H₁₃BrO₄, and the presence of the bromine atom may enhance its lipophilicity, influencing its interactions with biological membranes.

Biological Activities

The biological activities of (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The presence of the bromine atom may enhance this activity by affecting membrane permeability.
  • Anticancer Potential : The compound's structure allows it to interact with various biological macromolecules, potentially leading to anticancer effects. Investigations into structurally related compounds have shown promising results in inhibiting cancer cell proliferation .
  • Anti-inflammatory Effects : Compounds in the phenolic acid class are often associated with anti-inflammatory properties. Research indicates that (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid may modulate inflammatory pathways, although specific studies on this compound are still limited.

The mechanism of action for (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid involves:

  • Interaction with Biological Targets : It is hypothesized that this compound interacts with proteins and nucleic acids, influencing cellular pathways related to growth and apoptosis.
  • Molecular Docking Studies : Computational studies using molecular docking simulations can elucidate how this compound binds to various receptors or enzymes, providing insights into its potential therapeutic effects.

Study 1: Anticancer Activity

A study focused on related phenolic compounds demonstrated their ability to inhibit tumor growth in animal models. The results indicated that compounds with similar functional groups could significantly reduce tumor mass and alter gene expression related to cancer progression .

Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of various phenolic acids against common pathogens. Results showed that certain derivatives exhibited strong antibacterial effects, suggesting that (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid could possess similar properties due to its structural characteristics.

Comparative Analysis

To better understand the uniqueness of (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxybenzoic AcidHydroxy group on benzeneKnown for its role as a preservative
2-Bromo-4-hydroxybenzoic AcidBromine and hydroxy groupsExhibits anti-inflammatory properties
Ethyl 4-hydroxybenzoateEthyl ester derivativeCommonly used as a food additive

This comparison highlights how the specific combination of functional groups in (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid confers distinct biological activities not fully replicated by these similar compounds.

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